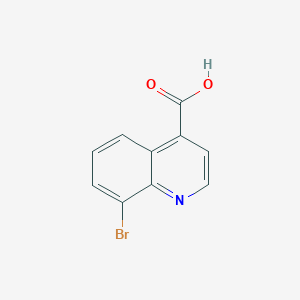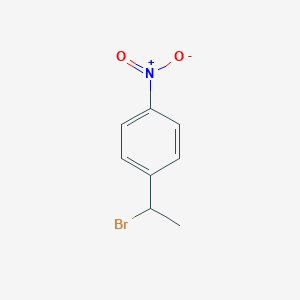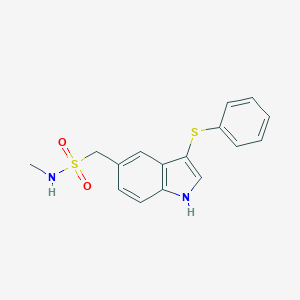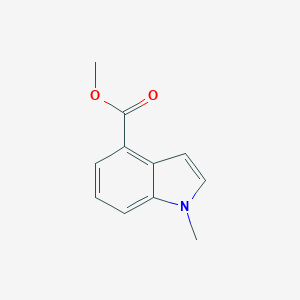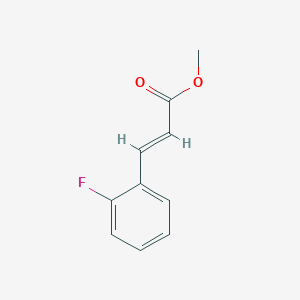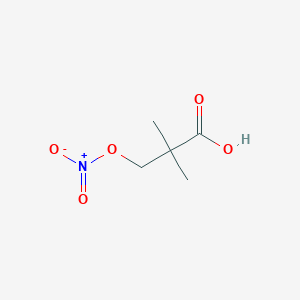
2,2-ジメチル-3-(ニトロオキシ)プロパン酸
概要
説明
2,2-Dimethyl-3-(nitrooxy)propanoic acid is an organic compound with the chemical formula C5H9NO5 This compound is characterized by the presence of a nitrooxy group attached to a propanoic acid backbone, with two methyl groups at the second carbon position
科学的研究の応用
2,2-Dimethyl-3-(nitrooxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Mode of Action
It is known that nitrooxy compounds can interact with their targets to cause significant changes .
Biochemical Pathways
It has been suggested that nitrooxy compounds can affect rumen methanogenesis and metabolic profiles .
Result of Action
It has been suggested that nitrooxy compounds can substantially decrease total gas production, methane production, and the acetate:propionate ratio, while increasing hydrogen production .
Action Environment
It is known that the overall molecular structure of nitrooxy compounds could affect their action .
将来の方向性
In the future, more research could be conducted to explore the potential of 2,2-Dimethyl-3-(nitrooxy)propanoic acid in mitigating rumen methane production and its effects on the methanogenic community . Further investigations could also be conducted to determine the effects of this compound on other aspects of rumen fermentation .
生化学分析
Biochemical Properties
2,2-Dimethyl-3-(nitrooxy)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with methanogenic enzymes, where it acts as an inhibitor. This compound has been shown to decrease methane production in rumen methanogenesis by inhibiting the growth of methanogens without affecting the abundance of bacteria, anaerobic fungi, or protozoa . The nature of these interactions involves the nitrooxy functional group, which is crucial for its inhibitory activity.
Cellular Effects
2,2-Dimethyl-3-(nitrooxy)propanoic acid has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to reduce the acetate:propionate ratio while increasing hydrogen production in rumen fermentation . This indicates its potential impact on metabolic pathways and energy production within cells.
Molecular Mechanism
The molecular mechanism of 2,2-Dimethyl-3-(nitrooxy)propanoic acid involves its interaction with methanogenic enzymes. The compound binds to these enzymes, inhibiting their activity and thereby reducing methane production . This inhibition is primarily due to the presence of the nitrooxy functional group, which interferes with the enzyme’s active site. Additionally, this compound may also affect gene expression related to methanogenesis, further contributing to its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-3-(nitrooxy)propanoic acid have been observed to change over time. The compound is relatively stable, but its inhibitory effects on methanogenesis can vary depending on the duration of exposure. Long-term studies have shown that while the compound remains effective in reducing methane production, its impact on other microbial populations may diminish over time . This suggests that the compound’s stability and degradation play a role in its long-term efficacy.
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-3-(nitrooxy)propanoic acid vary with different dosages in animal models. At low doses, the compound effectively reduces methane production without causing adverse effects. At higher doses, it may lead to toxic effects and negatively impact animal health . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired inhibitory effects on methanogenesis without causing harm.
Metabolic Pathways
2,2-Dimethyl-3-(nitrooxy)propanoic acid is involved in metabolic pathways related to methane production. It interacts with enzymes such as methyl-coenzyme M reductase, which is crucial for the final step of methane biosynthesis . By inhibiting this enzyme, the compound disrupts the metabolic flux, leading to a reduction in methane production. Additionally, it may also affect other metabolic pathways by altering the levels of key metabolites.
Transport and Distribution
Within cells and tissues, 2,2-Dimethyl-3-(nitrooxy)propanoic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its inhibitory effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-3-(nitrooxy)propanoic acid is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins. Post-translational modifications and targeting signals play a role in its localization, ensuring that the compound reaches the appropriate sites to exert its inhibitory effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(nitrooxy)propanoic acid typically involves the nitration of 2,2-dimethylpropanoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitrooxy group. Common reagents used in this process include nitric acid and sulfuric acid as catalysts. The reaction is usually performed at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of 2,2-Dimethyl-3-(nitrooxy)propanoic acid may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-(nitrooxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitrooxy group to an amino group.
Substitution: The nitrooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amino derivatives.
Substitution: Various substituted propanoic acid derivatives.
類似化合物との比較
Similar Compounds
- N-[2-(Nitrooxy)ethyl]-3-pyridinecarboxamide
- Nitroglycerin
Comparison
2,2-Dimethyl-3-(nitrooxy)propanoic acid is unique due to its specific structural features, such as the presence of two methyl groups at the second carbon position. This structural difference can influence its reactivity and interaction with biological targets compared to other nitrooxy compounds like N-[2-(Nitrooxy)ethyl]-3-pyridinecarboxamide and nitroglycerin. These differences make it a valuable compound for specific applications where its unique properties are advantageous.
特性
IUPAC Name |
2,2-dimethyl-3-nitrooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO5/c1-5(2,4(7)8)3-11-6(9)10/h3H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOADQMBSEJVBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437971 | |
| Record name | 2,2-Dimethyl-3-(nitrooxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130432-36-9 | |
| Record name | 2,2-Dimethyl-3-(nitrooxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


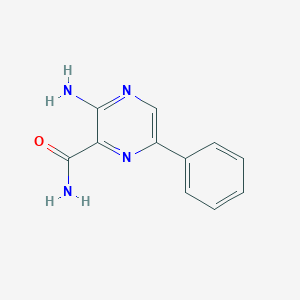
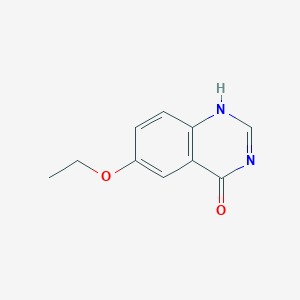
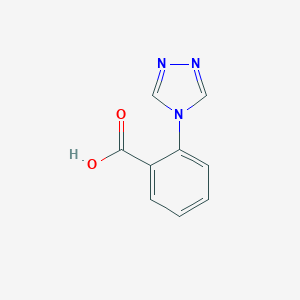
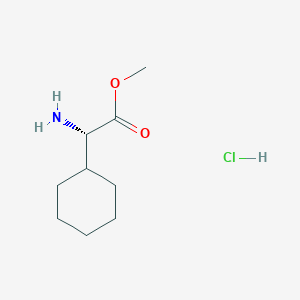
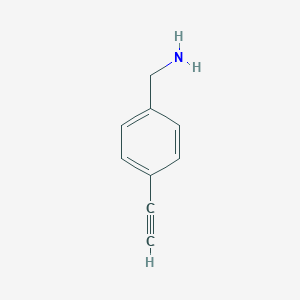
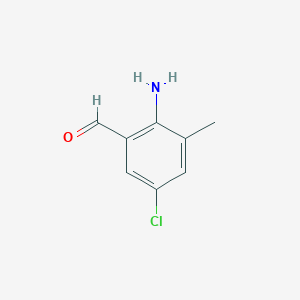
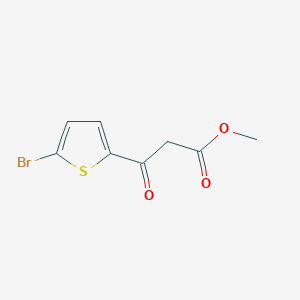
![Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B170257.png)
![6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine](/img/structure/B170258.png)
